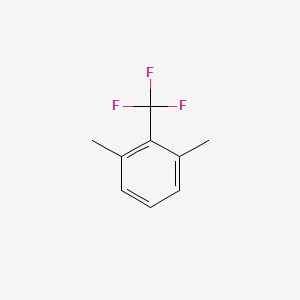

1,3-Dimethyl-2-(trifluoromethyl)benzene

CAS No.: 41818-96-6

Cat. No.: VC2264137

Molecular Formula: C9H9F3

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 41818-96-6 |

|---|---|

| Molecular Formula | C9H9F3 |

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 1,3-dimethyl-2-(trifluoromethyl)benzene |

| Standard InChI | InChI=1S/C9H9F3/c1-6-4-3-5-7(2)8(6)9(10,11)12/h3-5H,1-2H3 |

| Standard InChI Key | BGURHJHQZVSCHL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)C(F)(F)F |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C(F)(F)F |

Introduction

Structural and Physical Properties

1,3-Dimethyl-2-(trifluoromethyl)benzene, identified by CAS number 41818-96-6, is an aromatic compound with the molecular formula C₉H₉F₃ . The compound features a benzene ring with two methyl groups at positions 1 and 3, while the trifluoromethyl group occupies position 2. This specific arrangement creates a unique electronic environment that significantly influences its chemical behavior and reactivity patterns.

Basic Physical Characteristics

The compound exhibits several notable physical properties that distinguish it from other aromatic hydrocarbons:

| Property | Value |

|---|---|

| Molecular Weight | 174.16300 g/mol |

| Exact Mass | 174.06600 |

| Boiling Point | 154.7±35.0 °C at 760 mmHg |

| Molecular Formula | C₉H₉F₃ |

| Density | Not readily available in literature |

| Appearance | Colorless liquid (inferred from similar compounds) |

The trifluoromethyl group significantly affects the compound's physical characteristics, particularly its boiling point and solubility profile . The presence of fluorine atoms contributes to increased molecular stability through strong carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry.

Electronic Properties

The trifluoromethyl group serves as a powerful electron-withdrawing substituent, creating an electronic disparity within the molecule. This electronic configuration substantially influences the compound's reactivity, particularly in electrophilic substitution reactions where the electron density of the aromatic ring is modified by the electron-withdrawing nature of the CF₃ group.

Synthetic Methodologies

The synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene typically involves specialized reaction protocols focused on introducing the trifluoromethyl group into the appropriately substituted aromatic framework.

Common Synthetic Routes

Several synthetic pathways have been developed for producing 1,3-Dimethyl-2-(trifluoromethyl)benzene:

Trifluoromethylation of 1,3-Dimethylbenzene

This approach typically employs trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone in the presence of transition metal catalysts. These catalysts, often based on palladium or copper complexes, facilitate the formation of carbon-trifluoromethyl bonds under relatively mild conditions . The reaction typically requires careful control of temperature and reaction time to achieve optimal regioselectivity.

Reaction Conditions and Parameters

The successful synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene requires precise control of reaction parameters:

| Parameter | Typical Conditions | Comments |

|---|---|---|

| Temperature | 20-80°C | Higher temperatures may lead to side reactions |

| Catalyst | Ag, Pd, or Cu-based | Silver catalysts show excellent activity at room temperature |

| Solvent | DCM, DCE, or THF | Polar aprotic solvents typically preferred |

| CF₃ Source | CF₃I, (CF₃SO₂)₂, CF₃SO₂Cl | Selection depends on specific protocol |

| Reaction Time | 2-24 hours | Dependent on catalyst system and temperature |

The optimization of these parameters is crucial for achieving high yields and selectivity in the synthesis of 1,3-Dimethyl-2-(trifluoromethyl)benzene.

Chemical Reactivity Profile

The chemical behavior of 1,3-Dimethyl-2-(trifluoromethyl)benzene is predominantly influenced by the electron-withdrawing nature of the trifluoromethyl group and the electron-donating properties of the methyl substituents.

Electrophilic Aromatic Substitution

The presence of the strong electron-withdrawing trifluoromethyl group significantly reduces the reactivity of the aromatic ring toward electrophilic substitution reactions . This decreased reactivity is particularly pronounced at positions ortho and para to the trifluoromethyl group. Conversely, the methyl groups act as electron-donating substituents, partially compensating for this effect and directing substitution to specific positions on the ring.

Oxidation Reactions

The methyl groups in 1,3-Dimethyl-2-(trifluoromethyl)benzene can undergo oxidation reactions to form more functionalized derivatives:

| Oxidation Reagent | Primary Product | Reaction Conditions |

|---|---|---|

| KMnO₄ (alkaline) | Carboxylic acid derivatives | Elevated temperature, aqueous alkaline medium |

| CrO₃ (acidic) | Aldehydes or carboxylic acids | Acidic medium, moderate temperature |

| O₂ (catalytic) | Partial oxidation products | Metal catalysts, elevated temperature |

These oxidation reactions provide valuable routes to more complex derivatives with potential applications in synthetic chemistry and materials science.

Reduction Reactions

While the trifluoromethyl group demonstrates considerable resistance to reduction under standard conditions, the aromatic ring can undergo hydrogenation reactions in the presence of appropriate catalysts such as palladium on carbon . The selective reduction of specific functional groups within the molecule can be achieved through careful selection of catalysts and reaction conditions.

Applications in Scientific Research

1,3-Dimethyl-2-(trifluoromethyl)benzene has found various applications across multiple scientific disciplines, leveraging its unique structural and electronic properties.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a valuable building block for the construction of more complex molecular architectures. The trifluoromethyl group imparts distinctive electronic properties and metabolic stability to the resulting compounds, making them particularly valuable in pharmaceutical research.

Medicinal Chemistry

The incorporation of trifluoromethylated aromatic compounds in drug design has gained significant attention due to several advantageous properties:

-

Enhanced metabolic stability against oxidative degradation

-

Improved lipophilicity, affecting pharmacokinetic properties

-

Altered binding affinity to target proteins

-

Increased bioavailability compared to non-fluorinated analogues

These properties make 1,3-Dimethyl-2-(trifluoromethyl)benzene and its derivatives of considerable interest in medicinal chemistry research .

Materials Science

The unique electronic properties of trifluoromethylated aromatics make them valuable components in various materials applications:

-

Specialty polymers with enhanced chemical resistance

-

Advanced coatings with improved durability

-

Electronic materials with specific conductivity properties

-

Liquid crystalline materials with specialized optical characteristics

Comparative Analysis with Structural Analogues

Understanding the properties of 1,3-Dimethyl-2-(trifluoromethyl)benzene in relation to structurally similar compounds provides valuable insights into structure-property relationships.

Comparison with Positional Isomers

The properties of 1,3-Dimethyl-2-(trifluoromethyl)benzene differ significantly from those of its positional isomers:

| Compound | Key Distinctive Properties | Relative Reactivity |

|---|---|---|

| 1,3-Dimethyl-2-(trifluoromethyl)benzene | Steric hindrance at the CF₃ position | Reduced reactivity in ortho/para positions |

| 1,3-Dimethyl-4-(trifluoromethyl)benzene | Less steric hindrance around CF₃ | Different substitution pattern in electrophilic reactions |

| 1,3-Dimethyl-5-(trifluoromethyl)benzene | CF₃ flanked by two meta-methyl groups | Distinct electronic distribution and reactivity |

The positional relationships between the methyl groups and the trifluoromethyl substituent significantly influence the electronic distribution within the molecule, affecting chemical reactivity and physical properties.

Comparison with Non-Fluorinated Analogues

Comparing 1,3-Dimethyl-2-(trifluoromethyl)benzene with its non-fluorinated analogue, 1,2,3-trimethylbenzene, highlights the profound impact of the trifluoromethyl group:

| Property | 1,3-Dimethyl-2-(trifluoromethyl)benzene | 1,2,3-Trimethylbenzene |

|---|---|---|

| Electronic Character | Electron-deficient ring | Electron-rich ring |

| Reactivity toward Electrophiles | Reduced | Enhanced |

| Metabolic Stability | Higher | Lower |

| Lipophilicity | Increased | Lower |

| Dipole Moment | Larger | Smaller |

These differences illustrate how the replacement of a methyl group with a trifluoromethyl group dramatically alters the compound's chemical and physical behavior.

Role in 1,3-Dipolar Cycloaddition Reactions

Recent research has explored the potential of trifluoromethylated compounds, including derivatives related to 1,3-Dimethyl-2-(trifluoromethyl)benzene, in 1,3-dipolar cycloaddition reactions for the synthesis of complex heterocyclic systems.

Mechanism and Synthetic Utility

The 1,3-dipolar cycloaddition involving trifluoromethylated compounds typically proceeds through the reaction of a dipolarophile (often an alkene) with a 1,3-dipole containing a trifluoromethyl group. These reactions allow for the stereoselective construction of five-membered heterocycles with a trifluoromethyl substituent .

Recent Developments

Significant advances have been made in the application of trifluoromethylated compounds in 1,3-dipolar cycloadditions, particularly in the synthesis of trifluoromethylated isoxazolidines:

-

Development of three-component 1,3-dipolar cycloaddition reactions involving nitrosoarenes, (trifluoromethyl)diazomethane, and alkenes

-

Optimization of reaction conditions to minimize side products such as azoxybenzene and trifluoromethylated cyclopropanes

-

Achievement of high diastereoselectivity in the formation of trifluoromethylated isoxazolidines

These developments highlight the growing importance of trifluoromethylated compounds in modern synthetic organic chemistry.

Spectroscopic Characterization

The structural analysis of 1,3-Dimethyl-2-(trifluoromethyl)benzene and related compounds relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the structural features of trifluoromethylated aromatics:

¹H NMR Characteristics

The proton NMR spectrum of trifluoromethylated aromatics typically exhibits:

-

Aromatic proton signals that may show coupling with the fluorine atoms of the trifluoromethyl group

-

Methyl proton signals appearing as singlets or as quartets due to long-range coupling with fluorine

-

Characteristic coupling patterns affected by the presence of the trifluoromethyl group

¹³C NMR Characteristics

Carbon NMR spectra of trifluoromethylated aromatics display:

-

Quartet signals for the carbon of the trifluoromethyl group due to C-F coupling

-

Characteristic chemical shifts for aromatic carbons influenced by the electron-withdrawing trifluoromethyl group

-

Long-range coupling effects between fluorine and aromatic carbons

Mass Spectrometry

Mass spectrometric analysis of 1,3-Dimethyl-2-(trifluoromethyl)benzene typically reveals:

-

Molecular ion peak at m/z 174

-

Characteristic fragmentation patterns involving the loss of fluorine atoms or the entire trifluoromethyl group

-

Distinctive isotopic patterns associated with the presence of fluorine

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume